molecular formula C8H7FN4O2S B2896277 4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide CAS No. 330468-68-3

4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide

Cat. No.: B2896277
CAS No.: 330468-68-3
M. Wt: 242.23
InChI Key: XNQKNLQRUWZTKS-UHFFFAOYSA-N
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Description

4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a 4-fluorobenzene ring attached to a 1,2,4-triazole ring through a sulfonamide linkage. The presence of the fluorine atom and the triazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-amino-1,2,4-triazole. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various electrophiles such as alkyl halides. Reaction conditions typically involve solvents like dimethylformamide (DMF) or acetonitrile and may require heating or cooling to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation reactions can produce triazole N-oxides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide is unique due to the presence of both the fluorine atom and the triazole ring, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-fluoro-N-(1,2,4-triazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4O2S/c9-7-1-3-8(4-2-7)16(14,15)12-13-5-10-11-6-13/h1-6,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQKNLQRUWZTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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